molecular formula C22H22N4O3 B2604802 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034340-71-9

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2604802
CAS No.: 2034340-71-9
M. Wt: 390.443
InChI Key: FVBYGNVCDVCYEN-UHFFFAOYSA-N
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Description

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a phenylbutanedione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring, followed by the introduction of the azetidine ring through cyclization reactions. The phenylbutanedione moiety can be introduced via aldol condensation or similar carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenylbutanedione moiety can be oxidized to form more complex diketones.

    Reduction: The triazole ring can be reduced under specific conditions to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylbutanedione moiety can yield diketones, while reduction of the triazole ring can produce amine derivatives.

Scientific Research Applications

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the azetidine ring can enhance binding affinity through its unique ring strain and conformational flexibility. The phenylbutanedione moiety may participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione: This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

    Azetidin-2-ones: These compounds share the azetidine ring but differ in their substitution patterns and overall structure.

    Triazole-based compounds: These compounds contain the triazole ring but may lack the azetidine or phenylbutanedione moieties.

Uniqueness

The uniqueness of this compound lies in its multi-functional nature, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(17-7-3-1-4-8-17)11-12-22(28)25-14-19(15-25)26-13-18(23-24-26)16-29-20-9-5-2-6-10-20/h1-10,13,19H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYGNVCDVCYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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